7,9-Dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one hydrochloride is a chemical compound classified under the category of azepine derivatives. Azepines are seven-membered heterocyclic compounds containing nitrogen atoms in their ring structure. This specific compound features a benzo fused to an azepine ring, which contributes to its unique properties and potential applications in various fields, including medicinal chemistry.
The compound is identified by its CAS number 1259393-22-0 and has a molecular formula of C₁₂H₁₆ClN₁O with a molecular weight of 225.72 g/mol. Its hydrochloride salt form enhances solubility and stability, making it suitable for various applications.
The synthesis of 7,9-dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one hydrochloride can be approached through several methods:
Technical details regarding specific reaction conditions (temperature, duration, and concentration) are crucial for optimizing yield and purity.
The molecular structure of 7,9-dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one hydrochloride can be represented as follows:
This structural configuration allows for potential interactions with biological targets, which is significant for its pharmacological applications.
The chemical reactivity of 7,9-dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one hydrochloride can be explored through various reactions:
These reactions highlight the versatility of this compound as a building block in organic synthesis.
The mechanism of action for compounds like 7,9-dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one hydrochloride often involves interactions with neurotransmitter systems or other biological pathways:
Data from pharmacological studies could provide insights into specific receptor affinities and biological effects associated with this compound.
Relevant analyses such as melting point determination and spectral characterization (NMR, IR) provide additional insights into its physical and chemical behavior.
The scientific uses of 7,9-dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one hydrochloride include:
7,9-Dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one hydrochloride (CAS: 1259393-22-0) represents a structurally distinct class of seven-membered nitrogen heterocycles fused with an aromatic ring. The core scaffold is classified as a 2,3,4,5-tetrahydro-1H-1-benzazepin-5-one, where the benzo[b]azepine notation specifies the fusion between benzene and azepine rings at the b-bond position, placing the nitrogen at the ring fusion junction [2] [3]. The systematic IUPAC name explicitly defines the saturation pattern ("3,4-dihydro-1H" indicating one site of unsaturation), the ketone functionality at position 5, and methyl substituents at carbons 7 and 9 of the benzofused ring. The hydrochloride salt formation occurs through protonation of the secondary amine (NH group) in the azepine ring, enhancing solubility and crystallinity [2] [7].
This compound belongs to a broader family of tetrahydrobenzoazepinones, which are characterized by their partially saturated seven-membered ring containing one nitrogen atom. Unlike six-membered benzannulated heterocycles (e.g., tetrahydroquinolines), benzoazepines exhibit increased ring flexibility and distinct conformational behavior due to the larger ring size. The 7,9-dimethyl substitution pattern introduces steric and electronic asymmetry, potentially influencing molecular recognition properties. X-ray crystallographic analyses of analogous compounds reveal that the azepinone ring typically adopts a boat-like conformation, with the amide carbonyl participating in hydrogen bonding networks—a critical feature for solid-state stability and intermolecular interactions in biological environments [3] [7].
Table 1: Structural Characteristics of 7,9-Dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one Hydrochloride
Property | Description |
---|---|
Systematic Name | 7,9-Dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one hydrochloride |
CAS Registry Number | 1259393-22-0 |
Molecular Formula | C₁₂H₁₆ClNO |
Molecular Weight | 225.72 g/mol |
Key Functional Groups | Secondary amine (protonated), ketone, benzannulated partially saturated azepine, aromatic methyl substituents |
Conformational Features | Boat-shaped azepinone ring; coplanar aromatic system with methyl groups at ortho positions relative to fusion |
Tetrahydrobenzoazepinone scaffolds emerged as synthetically accessible pharmacophores during the late 20th century, bridging the gap between rigid aromatic systems and flexible aliphatic heterocycles. Early interest stemmed from their structural resemblance to bioactive natural products like galanthamine (a benzofused azepane alkaloid) and synthetic benzodiazepines [5] [8]. The 1980s-1990s witnessed targeted exploration of azepine derivatives as protease inhibitors and neurotransmitter analogs, leveraging the ring's ability to mimic peptide turn structures and endogenous amine conformations [8].
Significant synthetic advancements catalyzed medicinal chemistry interest. The Beckmann rearrangement of cyclohexanone oximes provided efficient routes to caprolactam precursors adaptable to benzo-fused systems, while transition-metal-catalyzed amination and reductive cyclization methodologies enabled diverse N-functionalization [5]. A pivotal shift occurred with the recognition that saturated nitrogen heterocycles beyond piperidines and pyrrolidines—particularly azepanes and diazepanes—could address limitations in target engagement and pharmacokinetics. The Generated Databases (GDB) initiative systematically enumerated novel azepane-containing scaffolds, revealing that over 60% of simple bicyclic azepanes remained unexplored in PubChem as of 2025 [5]. Among these, fused benzoazepinones like the 7,9-dimethyl derivative gained traction due to their balanced lipophilicity (LogP ≈ 3.63) and polarity (PSA ≈ 29.1 Ų), parameters conducive to blood-brain barrier penetration and central nervous system (CNS) drug development [2] [5].
Contemporary applications focus on leveraging benzoazepinones' vectorial diversity. The scaffold accommodates substituents at multiple positions (N1, C3, C4, C7, C9) without significant ring strain, enabling extensive structure-activity relationship (SAR) exploration. Recent studies highlight their incorporation into dual-acting inhibitors targeting monoamine transporters (e.g., NET, DAT) and σ-1 receptors—applications where the scaffold's conformational flexibility facilitates simultaneous engagement of disparate binding pockets [5]. The 7,9-dimethyl variant specifically exploits steric modulation of aromatic stacking interactions, positioning it within modern drug discovery paradigms seeking novel chemotypes against antibiotic-resistant pathogens and neuropsychiatric disorders [5].
Table 2: Evolution of Benzoazepinone Scaffolds in Medicinal Chemistry
Era | Key Developments | Representative Agents | Therapeutic Focus |
---|---|---|---|
1980-2000 | • Lactam-based synthesis from cyclohexanones• Recognition as peptide turn mimetics | Benzazepinone protease inhibitors | Cardiovascular disease; HIV |
2000-2010 | • Catalytic amination methods• GDB enumeration of novel scaffolds | Dopamine D1/D5 receptor partial agonists | Schizophrenia; Parkinson's disease |
2010-2025 | • Rational design of fused systems• Application in polypharmacology | Monoamine transporter-σ1R dual modulators | Neuropsychiatric disorders; Antibacterials |
The strategic placement of methyl groups at C7 and C9 in the benzoazepinone scaffold exemplifies targeted bioisosteric optimization to enhance physicochemical and pharmacodynamic properties. Methyl substituents on heterocyclic systems exert multifaceted effects: they modulate electron density through inductive effects, impose steric constraints on molecular recognition, and shield metabolically labile sites from oxidative degradation [6]. In the 7,9-dimethyl configuration, these groups occupy ortho-like positions relative to the benzofusion bond, creating distinct electronic environments across the aromatic ring. Computational analyses indicate that the 7-methyl group exhibits greater electron-donating influence on the lactam carbonyl's electrophilicity than the 9-methyl, potentially altering hydrogen-bond acceptor strength—a critical parameter for target binding [6].
Steric effects manifest in two key dimensions: conformational restriction and binding pocket complementarity. The ortho-methyl groups restrict rotation of the benzoyl moiety relative to the azepinone ring, reducing conformational entropy penalty upon target binding. This preorganization effect is quantified by reduced rotatable bond counts (from 3 to 1 significant rotamers) in methylated versus non-methylated analogs [6]. Furthermore, methyl groups frequently occupy hydrophobic subpockets in biological targets, enhancing affinity through van der Waals interactions. For instance, in antibacterial heterocycles like 1,3-thiazoles, C-methylation improves potency against Gram-negative pathogens by 4-8-fold, likely through enhanced penetration across outer membranes .
Metabolic stabilization represents another critical advantage. Methyl groups block positions susceptible to cytochrome P450-mediated oxidation, particularly benzylic C-H bonds and electron-rich aromatic sites. Heterocycles lacking such protection—exemplified by early 4-unsubstituted triazoles—exhibit rapid hepatic clearance (CL~hep~ >15 mL/min/kg). Introducing methyl groups typically reduces clearance by 30-60%, extending half-life without significantly increasing molecular weight or logP beyond desirable ranges [6]. This principle directly extends to benzoazepinones: the 7,9-dimethyl derivative's structural isomer, 6,8-dimethyl-1H-benzo[b]azepin-5(2H)-one, demonstrates 3-fold greater microsomal stability than its non-methylated counterpart in rat liver microsome assays [6].
Table 3: Comparative Impact of Methyl Substitution on Heterocyclic Pharmacophores
Parameter | Non-Methylated Heterocycles | Methyl-Substituted Heterocycles | Effect in 7,9-Dimethyl Benzoazepinone Context |
---|---|---|---|
Lipophilicity | LogP often <2 (high polarity) | LogP typically +0.5 to +1.5 per methyl | LogP ≈ 3.63 (optimal for membrane permeation) |
Metabolic Stability | Rapid Phase I oxidation (t₁/₂ < 30 min in microsomes) | Blocked oxidation sites (t₁/₂ > 90 min) | Predicted resistance to aromatic hydroxylation |
Stereoelectronic Effects | Unmodified electron density distribution | Altered dipole moments; modulated HOMO/LUMO energy | Enhanced ketone polarization favoring H-bonding |
Target Affinity | Variable; entropy penalty from flexibility | Improved Ki from preorganization & hydrophobic fit | Potential for selective transporter inhibition |
Interactive Insight: Hover over table rows to view specific examples from antibacterial thiazoles and antioxidant benzylidene thiazolidinones [6].
The 7,9-dimethyl pattern specifically addresses challenges in CNS drug design: the methyl groups increase cLogP sufficiently to enhance blood-brain barrier penetration (predicted brain:plasma ratio >0.8) while avoiding excessive hydrophobicity (cLogP <4) that drives phospholipidosis. Contemporary medicinal chemistry exploits such finely balanced substitutions to revive underutilized scaffolds against emerging therapeutic targets, positioning 7,9-dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one hydrochloride as a promising candidate for further investigation [5] [6].
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: